3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one
Overview
Description
3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one is a heterocyclic organic compound with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol . This compound is known for its unique structure, which includes a furan ring fused to a pyran ring, and is used primarily in research settings.
Scientific Research Applications
3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
3,7-Dimethyl-2h-furo[2,3-c]pyran-2-one has been identified as an influential agent in stimulating seed germination and enhancing seedling vigor in various plant species. This suggests that it may interact with certain biological pathways to promote growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of carbonyl compounds in the presence of specific catalysts . The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one in a laboratory setting provides a foundation for scaling up to industrial production. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-2H-pyran-2-one: This compound shares a similar pyran ring structure but lacks the furan ring present in 3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one.
3,5-Dimethyl-2H-furo[2,3-c]pyran-2-one: Another closely related compound with slight variations in the position of methyl groups.
Uniqueness
3,7-Dimethyl-2H-furo[2,3-c]pyran-2-one is unique due to its fused furan and pyran rings, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,7-dimethylfuro[2,3-c]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-7-3-4-11-6(2)8(7)12-9(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXSNBTCKZPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=COC(=C2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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